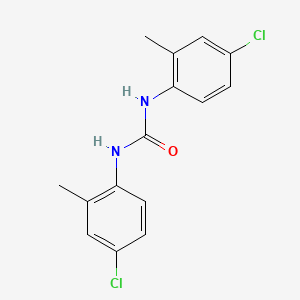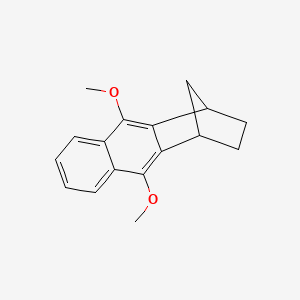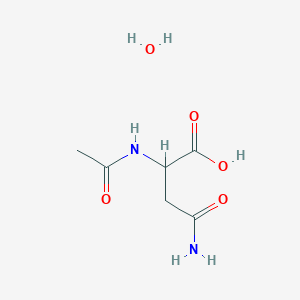![molecular formula C15H25N3O B11952512 N-Butyl-N'-[4-(diethylamino)phenyl]urea CAS No. 89402-56-2](/img/structure/B11952512.png)
N-Butyl-N'-[4-(diethylamino)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N’-[4-(diethylamino)phenyl]urea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a butyl group attached to one nitrogen atom and a 4-(diethylamino)phenyl group attached to the other nitrogen atom of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-[4-(diethylamino)phenyl]urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction between butylamine and 4-(diethylamino)phenyl isocyanate in an appropriate solvent under controlled temperature conditions can yield the desired product .
Industrial Production Methods
Industrial production of N-Butyl-N’-[4-(diethylamino)phenyl]urea typically involves large-scale synthesis using similar nucleophilic addition reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
N-Butyl-N’-[4-(diethylamino)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the butyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
科学的研究の応用
N-Butyl-N’-[4-(diethylamino)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism by which N-Butyl-N’-[4-(diethylamino)phenyl]urea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-Butyl-N’-[4-(dimethylamino)phenyl]urea
- N-Butyl-N’-[4-(diethylamino)phenyl]thiourea
- N-Butyl-N’-[4-(diethylamino)phenyl]carbamate
Uniqueness
N-Butyl-N’-[4-(diethylamino)phenyl]urea is unique due to its specific structural features, such as the presence of both butyl and 4-(diethylamino)phenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
89402-56-2 |
|---|---|
分子式 |
C15H25N3O |
分子量 |
263.38 g/mol |
IUPAC名 |
1-butyl-3-[4-(diethylamino)phenyl]urea |
InChI |
InChI=1S/C15H25N3O/c1-4-7-12-16-15(19)17-13-8-10-14(11-9-13)18(5-2)6-3/h8-11H,4-7,12H2,1-3H3,(H2,16,17,19) |
InChIキー |
OOOQQDQEWHMXEO-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)




![Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11952480.png)
![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)


![methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11952505.png)

